Ethyl 3-(3-nitropyridin-4-ylamino)propionate
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Overview
Description
Ethyl 3-(3-nitropyridin-4-ylamino)propionate is an organic compound with the chemical formula C10H13N3O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and an ethyl ester group at the 3-position of the propionate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-nitropyridin-4-ylamino)propionate typically involves the reaction of 3-nitropyridine with ethyl 3-aminopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials used in the synthesis are readily available, making the production cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-nitropyridin-4-ylamino)propionate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl 3-(3-aminopyridin-4-ylamino)propionate .
Scientific Research Applications
Ethyl 3-(3-nitropyridin-4-ylamino)propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(3-nitropyridin-4-ylamino)propionate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 3-(3-nitropyridin-4-ylamino)propionate can be compared with other similar compounds, such as:
- Ethyl 3-(2-nitropyridin-4-ylamino)propionate
- Ethyl 3-(4-nitropyridin-4-ylamino)propionate
- Ethyl 3-(3-aminopyridin-4-ylamino)propionate
These compounds share similar structures but differ in the position of the nitro or amino groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Properties
CAS No. |
234450-52-3 |
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Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
ethyl 3-[(3-nitropyridin-4-yl)amino]propanoate |
InChI |
InChI=1S/C10H13N3O4/c1-2-17-10(14)4-6-12-8-3-5-11-7-9(8)13(15)16/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
InChI Key |
AULABXFAZRCETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=C(C=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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